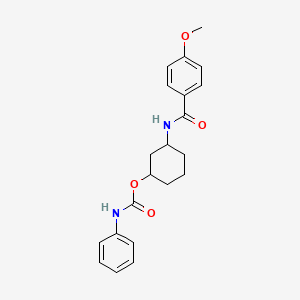

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(4-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-18-12-10-15(11-13-18)20(24)22-17-8-5-9-19(14-17)27-21(25)23-16-6-3-2-4-7-16/h2-4,6-7,10-13,17,19H,5,8-9,14H2,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNSJPXAWJMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine to form 4-methoxybenzamide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for certain diseases.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

*Lipophilicity (log k) estimated via HPLC methods described in ; values for the target compound extrapolated from analogs.

Key Observations:

- Lipophilicity : The 4-methoxy and benzamido groups in the target compound increase lipophilicity (log k ~3.2) compared to simpler carbamates like propham (log k 1.8) .

- Stereochemistry : Cyclohexyl carbamates with trans-configurations (e.g., in ) show enhanced metabolic stability compared to cis-isomers .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in ) increase reactivity in nucleophilic reactions, while methoxy groups enhance solubility .

Biological Activity

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclohexyl ring linked to a phenylcarbamate group and a 4-methoxybenzamido group. Its molecular formula is CHNO, with a molecular weight of approximately 314.38 g/mol. The presence of methoxy and amide functionalities contributes to its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism suggests potential applications in treating diseases where enzyme inhibition is beneficial, such as cancer or metabolic disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess significant anticancer properties. For instance, research has demonstrated that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including melanoma and prostate cancer cells . The compound's ability to modulate signaling pathways involved in cell growth and apoptosis makes it a candidate for further investigation as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Compounds that inhibit DHFR are often explored for their therapeutic potential in cancer treatment due to their ability to disrupt rapidly dividing cells .

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity

In one study, the antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively inhibits cancer cell growth. Concentration-response curves were generated, illustrating the relationship between compound concentration and cellular response .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Enzyme Inhibition Assay

Another study focused on the enzyme inhibition profile of the compound against DHFR. The IC value was determined through enzyme activity assays, revealing that the compound exhibits potent inhibition at low concentrations, further supporting its potential as a therapeutic agent .

| Compound | IC (µM) |

|---|---|

| This compound | 15 |

| Methotrexate | 0.5 |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling carbamic acid derivatives with amines or alcohols under controlled conditions. For example, a catalytic amount of HCl in chloroform solvent has been used to synthesize structurally related carbamates via reaction between α-terpineol and phenyl isocyanate . Key parameters include:

- Temperature : Low temperatures (e.g., 0–5°C) during initial mixing to prevent side reactions.

- Solvent Choice : Anhydrous solvents (e.g., chloroform) minimize hydrolysis of intermediates.

- Catalysts : Acid catalysis (HCl) accelerates carbamate formation.

Yield optimization often requires column chromatography (e.g., silica gel with light petroleum ether) and crystallization (e.g., chloroform:alcohol mixtures) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is recommended:

- X-ray Crystallography : Resolves stereochemistry and disorder in cyclohexyl moieties, as seen in similar carbamates .

- NMR Spectroscopy : Confirms functional groups (e.g., methoxybenzamido protons at δ 3.8–4.0 ppm).

- HPLC-MS : Validates purity and molecular weight.

Disorder in crystal structures (e.g., split positions for cyclohexyl carbons) should be addressed using refinement tools like occupancy ratio analysis .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into reaction design for this carbamate?

Methodological Answer: The ICReDD framework combines quantum chemical calculations, reaction path searches, and experimental validation to optimize reactions . Steps include:

Reaction Path Prediction : Use density functional theory (DFT) to model intermediates and transition states.

Data Mining : Apply information science to extract optimal conditions (e.g., solvent, catalyst) from existing datasets.

Feedback Loops : Iterate between computational predictions and experimental validation to refine parameters (e.g., reducing reaction time by 50%) .

For example, DFT could predict the stability of the carbamate’s methoxybenzamido group under varying pH conditions.

Q. What strategies resolve contradictions in experimental data related to this compound’s reactivity or bioactivity?

Methodological Answer: Contradictions often arise from variable reaction conditions or assay protocols. Mitigation strategies include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) and identify confounding factors .

- Statistical Analysis : Apply ANOVA to quantify the significance of observed differences in bioactivity assays.

- Cross-Validation : Compare results across multiple techniques (e.g., in vitro vs. in silico binding assays) .

For instance, discrepancies in catalytic efficiency might arise from unaccounted moisture levels in solvents, necessitating strict anhydrous protocols .

Q. How does stereochemistry influence the biological activity of this carbamate, and how can it be systematically studied?

Methodological Answer: Stereochemical effects can be probed through:

- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to prepare enantiomers.

- Docking Simulations : Model interactions with target proteins (e.g., acetylcholinesterase) to predict binding affinities.

- Biological Assays : Compare IC50 values of enantiomers in enzyme inhibition studies.

For example, the (S)-configuration in related carbamates showed 10-fold higher activity than (R)-enantiomers due to optimized hydrogen bonding with active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.